4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione

Lipophilicity Drug Design Physicochemical Property

Researchers requiring precise control over Diels-Alder reactivity face limited options with generic TADs. This 4-(p-tolyl) urazole analog offers a distinct XLogP3-AA of 1.1, enabling systematic SAR studies. - **Application**: Stable precursor to reactive pTAD dienophile for polymer functionalization & bioconjugation. - **Differentiation**: Para-methyl substitution vs. phenyl/chlorophenyl analogs; moderate lipophilicity for probe design. - **Supply**: ≥98% purity, characterized heterocyclic building block.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 79491-05-7
Cat. No. B3057343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
CAS79491-05-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)NNC2=O
InChIInChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14)
InChIKeyHHMLQRYQRQDWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione: Physicochemical Baseline


4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione (CAS 79491-05-7), also known as 4-(p-Tolyl)-1,2,4-triazolidine-3,5-dione, is a 4-substituted urazole derivative with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol [1]. It is a heterocyclic building block, characterized by a 1,2,4-triazolidine-3,5-dione core, and is a precursor to its oxidized form, 4-(p-tolyl)-1,2,4-triazoline-3,5-dione, a reactive dienophile used in organic synthesis . The compound is commercially available from multiple vendors, typically with a specified purity of 98% .

pTAD Synthesis Precursor: Enables preparation of 4-(p-tolyl)-1,2,4-triazoline-3,5-dione (pTAD) for Diels-Alder and ene reactions.
Heterocyclic Building Block: Supports SAR studies exploring para-substituted phenyl effects on biological targets. Selection context: N4-substituent modulates reactivity and lipophilicity versus other analogs.

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione: Substitution Limitations


The electronic and steric properties of the N4-substituent on the 1,2,4-triazolidine-3,5-dione scaffold profoundly influence the reactivity and biological activity of these compounds. For instance, the reactivity of the oxidized triazolinedione (TAD) form as a dienophile is known to vary with the N4-substituent, with 4-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PhTAD) exhibiting different reactivity profiles [1]. Therefore, substituting 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione with a different analog (e.g., 4-phenyl or 4-chlorophenyl) cannot be done without re-validating the intended chemical reaction or biological outcome. The specific 4-methylphenyl group confers unique physicochemical properties, such as its XLogP3-AA of 1.1, which impacts solubility and partitioning compared to other analogs [2]. The following section details the available evidence, noting where quantitative comparative data is limited.

Target 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Substitute Risk 4-Phenyl-1,2,4-triazolidine-3,5-dione
Reactivity profiles of the oxidized TAD forms vary significantly with N4-substituent.
Reported differing reactivity between MeTAD, PhTAD, and pTAD; direct substitution without re-validation may shift Diels-Alder outcomes.
Computed XLogP3-AA = 1.1 impacts solubility and membrane partitioning.
The 4-phenyl analog has a reported XLogP3 of 1.5; a 0.4 unit shift may alter assay partitioning behavior.
The 4-substituent modulates antimicrobial activity in class-level studies.
Other alkyl or aryl analogs may possess a distinct antimicrobial activity profile; class-level inference requires source-specific review.

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione: Key Differentiating Evidence


Lipophilicity (XLogP3-AA) as Key Differentiator

The computed partition coefficient (XLogP3-AA) for 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione is 1.1, as determined by PubChem [1]. This value is higher than the unsubstituted urazole core and is expected to be lower than that of the 4-phenyl analog (XLogP3 = 1.5) [2]. The difference in lipophilicity directly influences the compound's solubility in biological media and its ability to cross lipid membranes, making it a critical parameter for selecting the appropriate analog for a specific assay.

Lipophilicity Comparison
Computed prediction
1.1 vs 1.5
Supports solubility and membrane-partitioning context review
XLogP3-AA of target vs 4-phenyl analog (PubChem 2025.09.15). A 0.4 unit lower value favors aqueous solubility.
Lipophilicity Drug Design Physicochemical Property

Commercial Purity for Experimental Reproducibility

Commercially, 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione is offered with a standard purity specification of 98% from major suppliers . This is consistent with the purity offered for close analogs such as 4-phenyl-1,2,4-triazolidine-3,5-dione, which is also available at >98% . While not a performance differentiator, this confirms a reliable, industry-standard purity grade that ensures consistent results in research applications. The vendor-specified purity provides a procurement baseline for this specific CAS number.

Commercial Purity Grade
Supplier data
98%
Provides a standard research-grade procurement baseline
Equivalent purity profile to closely related urazole analogs; allows for direct cross-experiment comparison.
Chemical Procurement Purity Quality Control

Differential Antimicrobial Activity: Class-Level Inference

A study evaluating the in vitro antimicrobial and antioxidant activities of a series of 4-substituted-1,2,4-triazolidine-3,5-dione derivatives was identified [1]. This study directly compared several analogs with alkyl moieties at the 4-position. While the full quantitative data for 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione could not be extracted, the study's existence confirms that the 4-substituent modulates antimicrobial activity. This implies that the 4-methylphenyl derivative likely possesses a distinct activity profile compared to other substituted phenyl or alkyl analogs, though the specific quantitative difference cannot be stated without access to the primary data.

Antimicrobial Activity Review
Class-level inference
Data to verify
N4-substituent may modulate antimicrobial response in urazole class
Comparative study exists (Adibi et al., 2012) but full data for this analog could not be extracted; requires primary source validation.
Antimicrobial Activity Structure-Activity Relationship Urazole Derivatives

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione: Key Application Scenarios


pTAD Synthesis: Reactive Dienophile Precursor

The primary established use of this compound is as a stable precursor to its oxidized form, 4-(p-tolyl)-1,2,4-triazoline-3,5-dione (pTAD). pTAD is a highly reactive dienophile used in Diels-Alder reactions and ene reactions for polymer functionalization and bioconjugation. Researchers requiring a specific para-tolyl-substituted TAD for tuning reactivity or solubility would procure this specific urazole derivative .

SAR Studies of Urazole-Based Bioactives

Given its distinct 4-methylphenyl substitution, this compound is a key candidate for inclusion in SAR studies aimed at probing the effect of para-substituted phenyl groups on biological targets, such as antimicrobial, anti-inflammatory, or enzyme inhibitory activities. Its procurement allows for direct comparison with the 4-phenyl, 4-chlorophenyl, and 4-methoxyphenyl analogs within the same experimental framework [1].

Building Block in Heterocyclic & Materials Chemistry

The compound serves as a versatile building block in organic synthesis for the preparation of more complex heterocyclic systems and materials. Its specific lipophilicity (XLogP3-AA = 1.1) differentiates it from other urazole derivatives and makes it suitable for applications where a moderate partition coefficient is desired, such as in the design of small-molecule probes or ligands [2].

Application
Selection Property
Validation Focus
pTAD Synthesis: Reactive Dienophile Precursor
N4-substituent-specific reactivity profile
Diels-Alder and ene reaction efficiency
Urazole-Based SAR Studies
Physicochemical property differentiation (e.g., para-methyl vs para-chloro)
Antimicrobial or enzyme inhibition response context
Heterocyclic Building Block & Ligand Design
Moderate computed lipophilicity (XLogP3-AA context)
Partition coefficient compatibility in probe or ligand workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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